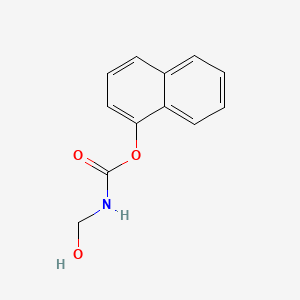

1-Naphthyl (hydroxymethyl)carbamate

Description

Properties

CAS No. |

5266-96-6 |

|---|---|

Molecular Formula |

C12H11NO3 |

Molecular Weight |

217.22 g/mol |

IUPAC Name |

naphthalen-1-yl N-(hydroxymethyl)carbamate |

InChI |

InChI=1S/C12H11NO3/c14-8-13-12(15)16-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,14H,8H2,(H,13,15) |

InChI Key |

OBFZZQGUNWTREB-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2OC(=O)NCO |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC(=O)NCO |

Other CAS No. |

13649-14-4 5266-96-6 |

Synonyms |

N-(hydroxymethyl)carbamic acid 1-naphthalenyl ester N-(hydroxymethyl)carbaryl |

Origin of Product |

United States |

Scientific Research Applications

Agricultural Applications

1-Naphthyl (hydroxymethyl)carbamate is primarily used as an insecticide. Its effectiveness stems from its ability to inhibit acetylcholinesterase, an enzyme crucial for proper nerve function in insects.

- Insecticidal Action : The compound is effective against a broad spectrum of pests, including aphids, beetles, and caterpillars. It acts by disrupting neurotransmission, leading to paralysis and death of the target organisms .

- Registered Uses : Carbaryl is registered for use on various crops such as fruits, vegetables, and ornamentals. It is also employed in non-agricultural settings for controlling pests in residential areas .

Toxicological Studies

Research into the toxicological effects of this compound has revealed significant insights into its impact on non-target organisms, including humans.

- Mechanism of Toxicity : The primary toxicological mechanism involves the inhibition of acetylcholinesterase activity, which can lead to systemic adverse effects in humans exposed to high levels of the compound. Reports indicate various health issues among agricultural workers exposed to carbaryl .

- Environmental Impact : Studies have documented the environmental persistence of carbaryl and its potential effects on aquatic ecosystems. Its usage has raised concerns regarding bioaccumulation and toxicity to non-target species .

Potential Therapeutic Applications

Emerging research suggests that derivatives of this compound may have therapeutic potential beyond their insecticidal properties.

- Antimicrobial Activity : Recent studies have explored the antimicrobial properties of carbamate derivatives. Compounds similar to this compound have shown promising activity against bacterial strains such as Staphylococcus aureus and Mycobacterium tuberculosis with minimal cytotoxic effects on human cells .

- Cancer Research : Investigations into the anticancer properties of naphthalene derivatives indicate that they may induce apoptosis in cancer cells through various mechanisms, including mitochondrial pathways and cell cycle arrest .

Case Study 1: Efficacy Against Insect Pests

A field study conducted on the efficacy of carbaryl demonstrated significant reductions in pest populations on treated crops compared to untreated controls. The study highlighted its effectiveness in managing resistant pest populations when used as part of an integrated pest management strategy.

Case Study 2: Toxicological Assessment in Agricultural Workers

A comprehensive assessment was performed on agricultural workers exposed to carbaryl during routine pesticide application. The findings indicated a correlation between exposure levels and acute health effects, including respiratory issues and dermal reactions. This study underscored the need for protective measures when handling carbaryl.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbaryl (1-Naphthyl Methylcarbamate)

- Structural Difference : Carbaryl replaces the hydroxymethyl group with a methyl group.

- Applications : Carbaryl is a pesticide historically used for fruit thinning in apples but ineffective on European pears and nashi pears .

- Toxicity : Carbaryl is highly toxic to bees, mammals, and aquatic life, with environmental persistence leading to groundwater contamination. Its use has been restricted in Europe .

- However, hydroxymethyl substitution may reduce environmental persistence due to increased polarity .

Table 1: Key Differences Between Carbaryl and 1-Naphthyl (hydroxymethyl)carbamate

2-Naphthyl Carbamate Derivatives

- Structural Difference : 2-Naphthyl carbamates differ in the position of the fused benzene ring (C(3,4) vs. C(1,2) in 1-naphthyl).

- Biological Activity : 2-Naphthyl derivatives (e.g., VA16–VA20) exhibit higher transportability due to a smaller minimal projection area (MPA: ~130–140 Ų vs. ~150–160 Ų for 1-naphthyl analogs). This enhances glioblastoma activity (56–82.4% inhibition at 10 µg/mL) compared to inactive 1-naphthyl counterparts .

- Thermodynamic Stability : Both isomers share similar physical properties, but steric effects from the naphthyl position influence substrate-enzyme interactions .

Ester vs. Carbamate Functional Groups

Carbamates generally outperform esters in hydrogen-bonding capacity and gelation efficiency. For example:

- Gelation : Carbamate derivatives form gels at lower concentrations (0.5–2.0 wt%) compared to esters (2.5–5.0 wt%) due to additional H-bonding from the carbamate NH and CO groups .

- Enzyme Inhibition: In indanone-chalcone hybrids, carbamates with para-substituted Cl groups show superior anticholinesterase activity (IC₅₀: 0.8–1.2 µM) compared to esters (IC₅₀: 2.5–4.0 µM).

Substituent Effects on Carbamate Activity

- Electron-Withdrawing Groups: Para-substituted electron-withdrawing groups (e.g., NO₂, Cl) on aryl carbamates reduce potency by destabilizing the carbamate group. For example, 4-nitrophenyl carbamates exhibit 10-fold lower FAAH inhibition (IC₅₀: 350 nM) compared to hydroxymethyl-substituted analogs (IC₅₀: 35 nM) .

Toxicity Profile

This compound reduces the lifespan of Artemia spp. by 12–15 days in reproduction tests, with males showing earlier mortality than females. This contrasts with 1,3,5-trichlorobenzene, which causes less significant effects .

Q & A

Q. What are the recommended safety protocols for handling 1-Naphthyl (hydroxymethyl)carbamate in laboratory settings?

- Methodological Answer : Researchers must adhere to the following safety measures:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and respiratory protection with particulate filters (EN 143) to avoid inhalation or dermal exposure .

- Ventilation : Use fume hoods during synthesis or handling to minimize airborne exposure.

- Emergency Procedures : In case of exposure, flush eyes/skin with water for 15 minutes and seek medical attention. Symptoms like nausea, sweating, or respiratory distress indicate carbamate toxicity and require immediate intervention .

- Environmental Controls : Avoid contamination of drains or groundwater by using sealed containers and spill trays .

Q. How can researchers ensure the purity and stability of this compound during experimental storage?

- Methodological Answer :

- Storage Conditions : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation .

- Purity Verification : Employ analytical techniques like HPLC with UV detection or mass spectrometry to confirm compound integrity. Compare retention times or spectral data against certified reference standards (e.g., Carbaryl standard) .

- Stability Monitoring : Conduct periodic stability tests under simulated storage conditions (e.g., accelerated degradation studies at 40°C/75% humidity) to establish shelf-life parameters .

Advanced Research Questions

Q. What experimental strategies are effective in resolving contradictions in mutagenicity data for this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare mutagenic profiles of structurally related carbamates (e.g., methylcarbamates) using Salmonella typhimurium Ames tests. Focus on substituent effects (e.g., hydroxymethyl vs. methyl groups) to identify toxicity drivers .

- Dose-Response Analysis : Conduct tiered assays (e.g., low-dose chronic vs. high-dose acute exposures) to assess threshold effects and reconcile discrepancies between in vitro and in vivo mutagenicity data .

- Metabolite Profiling : Identify bioactive metabolites via LC-MS and test their mutagenicity to clarify whether parent compounds or breakdown products are responsible for observed effects .

Q. How can computational modeling be integrated with empirical data to predict the environmental impact of this compound?

- Methodological Answer :

- QSAR Modeling : Use Quantitative Structure-Activity Relationship models to predict biodegradation pathways and ecotoxicity based on physicochemical properties (e.g., logP, solubility) .

- Exposure Simulation : Apply fugacity models to estimate environmental partitioning (air, water, soil) using data from controlled biodegradation studies .

- Validation with Microcosm Studies : Compare model predictions with empirical data from soil/water microcosms spiked with the compound, monitoring parameters like half-life and bioaccumulation in aquatic organisms .

Q. What methodologies are suitable for synthesizing and characterizing novel this compound analogs?

- Methodological Answer :

- Synthetic Routes : Optimize carbamate formation via reaction of 1-naphthol with hydroxymethyl isocyanate under anhydrous conditions. Monitor reaction progress via TLC or in situ FTIR .

- Structural Characterization : Confirm product identity using H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (for crystalline derivatives) .

- Regioselectivity Analysis : Use computational tools (e.g., DFT calculations) to predict and verify substitution patterns on the naphthyl ring .

Data Analysis and Interpretation

Q. How should researchers address variability in toxicological datasets for this compound?

- Methodological Answer :

- Statistical Robustness : Apply mixed-effects models to account for inter-lab variability in LD or EC values. Use meta-analysis frameworks to aggregate data from multiple studies .

- Sensitivity Analysis : Identify confounding factors (e.g., solvent choice in assays) through controlled experiments and adjust datasets accordingly .

- Cross-Species Extrapolation : Compare toxicity thresholds across model organisms (e.g., rodents, zebrafish) using allometric scaling to improve human health risk assessments .

Experimental Design

Q. What considerations are critical when designing ecotoxicity studies for this compound?

- Methodological Answer :

- Test Organisms : Select species representing different trophic levels (e.g., Daphnia magna for aquatic toxicity, earthworms for soil toxicity) .

- Exposure Regimens : Simulate real-world scenarios (e.g., pulsed vs. continuous exposure) to assess chronic vs. acute effects .

- Endpoint Selection : Measure biomarkers like acetylcholinesterase inhibition (for neurotoxicity) and oxidative stress markers (e.g., glutathione levels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.